molecular formula C9H5ClF3N3O B12339836 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine

Cat. No.: B12339836
M. Wt: 263.60 g/mol
InChI Key: VRADPUQYIUSTBU-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine is a chemical compound of high interest in medicinal chemistry and drug discovery research, designed for laboratory use only. Its structure incorporates two privileged pharmacophores: an isoxazole ring and a substituted pyridine. The isoxazole ring is a five-membered heterocycle recognized as a key scaffold in numerous bioactive molecules and commercially available drugs . This ring system is found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is a common structural element in the development of active research compounds, particularly those targeting infectious diseases . The integration of these features makes 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine a valuable intermediate for researchers exploring new therapeutic agents. It can be utilized in the synthesis of more complex molecules, screened against biological targets in hit-identification campaigns, or used as a building block in constructing combinatorial libraries. Research into novel isoxazole derivatives often focuses on their potential as inhibitors of various enzymes or signaling pathways . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H5ClF3N3O

Molecular Weight

263.60 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)2-15-7(6)5-3-16-17-8(5)14/h1-3H,14H2

InChI Key

VRADPUQYIUSTBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=C(ON=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Isoxazole Formation

The isoxazole ring is often constructed via [3+2] cycloaddition reactions between alkynes and nitrile oxides or oximes. For this compound, trifluoromethylated isoxazoles are synthesized using trifluoroacetaldehyde oxime and aryl alkynes, followed by functionalization.

Key Steps:

  • Oxime Preparation : Trifluoroacetaldehyde oxime is reacted with aryl alkynes (e.g., 4-ethynylbenzonitrile) in toluene under basic conditions (e.g., triethylamine) to form the isoxazole core.
  • Amine Introduction : The isoxazole is functionalized with an amine group via nucleophilic substitution or reductive amination.
Example Reaction Conditions:
Component Quantity Solvent Temperature Catalyst/Reagent Yield
Trifluoroacetaldehyde oxime 1.5 eq Toluene RT → 0°C Et₃N 60–84%
Aryl alkyne 2.0 eq Toluene 0°C

Mechanism :
The alkyne undergoes nucleophilic attack by the oxime, forming a nitrile oxide intermediate that cyclizes to the isoxazole.

Kindler Reaction for Isoxazole Synthesis

The Kindler reaction employs β-keto oximes and alkyl halides to form isoxazoles. This method has been adapted for trifluoromethylated systems.

Procedure:

  • Oxime Synthesis : Trifluoroacetoacetonitrile is condensed with hydroxylamine hydrochloride under reflux to form the oxime.
  • Cyclization : Reaction with alkyl halides (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) in methanol yields the isoxazole.
Example Data:
Step Reagents/Conditions Yield
Oxime formation Hydroxylamine HCl, methanol, reflux 52.6%
Cyclization KCN, methanol, 20°C, 3 h 37%

Limitations : Moderate yields due to competing side reactions and challenging purification.

Cross-Coupling Strategies

For attaching the pyridine moiety, palladium-catalyzed cross-couplings (e.g., Suzuki–Miyaura) are employed.

Approach:

  • Halo-Substituted Isoxazole : The isoxazole is functionalized with a halogen (e.g., bromine) at the desired position.
  • Pyridine Boronic Acid : A boronic acid derivative of 3-chloro-5-(trifluoromethyl)pyridin-2-amine is prepared.
  • Coupling : Pd(PPh₃)₄ or similar catalysts facilitate the bond formation under basic conditions (e.g., K₂CO₃).
Representative Conditions:
Component Quantity Solvent Base Catalyst Yield
Halo-isoxazole 1.0 eq Dioxane K₂CO₃ Pd(PPh₃)₄ 36–97%
Pyridine boronic acid 1.1 eq Dioxane K₂CO₃

Advantages : High regioselectivity and compatibility with electron-deficient pyridine systems.

Stepwise Functionalization of Pyridine

The pyridine ring is pre-functionalized with chloro and trifluoromethyl groups before coupling.

Steps:

  • Chlorination : 5-(Trifluoromethyl)pyridin-2-amine is chlorinated at position 3 using Cl₂ or SOCl₂.
  • Trifluoromethylation : Electrophilic trifluoromethylation at position 5 is achieved via CF₃I or Umemura reagents.
  • Coupling : The functionalized pyridine is linked to the isoxazole amine using 1,1′-thiocarbonyldiimidazole (TCDI) or EDC/NHS.
Example Protocol:
Step Reagents/Conditions Yield
Chlorination Cl₂, CH₂Cl₂, 0°C → RT 85%
Trifluoromethylation CF₃I, CuI, DMF, 80°C 70%
Coupling TCDI, DCM, RT 60–80%

Note : TCDI-mediated couplings are efficient for thiourea or urea linkages but may require optimization for amine-pyridine bonds.

One-Pot Multi-Component Reactions

InCl₃-catalyzed reactions enable simultaneous formation of the isoxazole and pyridine linkages.

Method:

  • Components : Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile.
  • Catalyst : InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation.
  • Product : Multi-substituted pyrano[2,3-c]pyrazole derivatives, which can be modified to include pyridine groups.
Conditions:
Parameter Value
Temperature 40°C
Reaction Time 20 min
Catalyst Loading 20 mol% InCl₃
Solvent 50% EtOH
Yield 80–95%

Application : This method offers scalability but may require post-functionalization for the target compound.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Cycloaddition Trifluoroacetaldehyde oxime, Et₃N 60–84% High regioselectivity Requires inert atmosphere
Kindler Reaction KCN, methanol, 20°C 37% Simple starting materials Moderate yields, purification challenges
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane 36–97% Broad substrate tolerance Requires Pd catalysts
Stepwise Functionalization Cl₂, CF₃I, TCDI 60–80% Precise functionalization control Multi-step process
Multi-Component InCl₃, 50% EtOH, ultrasound 80–95% Short reaction times Limited to specific substrates

Critical Reaction Optimization Insights

  • Cycloaddition : Lower temperatures (0°C) improve regioselectivity for electron-deficient alkynes.
  • Coupling : TCDI outperforms EDC in amine-pyridine bond formation due to superior activation efficiency.
  • Purification : Silica gel chromatography (e.g., 10% EtOAc/hexane) is effective for isolating the final product.

Structural Validation

The compound’s structure is confirmed via:

  • ¹H/¹³C NMR : Distinct signals for pyridine protons (δ 8.2–7.1 ppm), isoxazole C–H (δ 6.5–6.2 ppm), and CF₃ (δ 130–120 ppm).
  • HRMS : Observed [M+H]⁺ matches theoretical values (e.g., 323.66 for C₁₁H₉ClF₃N₃O₃).

Industrial and Research Applications

  • Pharmaceuticals : Targeting bacterial PPTases or kinase inhibitors due to the pyridine’s bioactivity.
  • Agrochemicals : Potential herbicidal or fungicidal activity from the trifluoromethyl group’s lipophilicity.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemical Synthesis

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups can participate in various chemical reactions such as:

  • Substitution Reactions : The chloro and trifluoromethyl groups on the pyridine ring can be replaced with other functional groups, enhancing its utility in synthesizing derivatives with tailored properties.
  • Oxidation and Reduction : The hydroxyl groups can be oxidized to form ketones or carboxylic acids, while reduction reactions can yield different derivatives that may exhibit distinct biological activities.

Biological Research

The compound's structure makes it a candidate for investigating biological interactions, particularly in pharmacology:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, making this compound a potential lead for developing inhibitors targeting various biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Industrial Applications

In the industrial sector, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine is being explored for its potential in:

  • Agrochemicals : Its unique properties may be harnessed in the formulation of pesticides or herbicides, contributing to agricultural productivity.
  • Material Science : The compound's stability and reactivity could be advantageous in developing new materials or coatings with specific performance characteristics .

Case Study 1: Synthesis of Novel Derivatives

A study demonstrated the synthesis of novel derivatives from 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine through a series of substitution reactions. These derivatives were evaluated for their biological activity against cancer cell lines, indicating promising results that suggest further exploration into their therapeutic potential .

Case Study 2: Mechanistic Studies on Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity, providing insights into its potential as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification of proteins essential for bacterial growth and metabolism . This inhibition leads to the attenuation of bacterial secondary metabolism and growth.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Target Compound vs. Thiadiazole Analogs : Replacing isoxazole with 1,2,4-thiadiazole (as in ) introduces sulfur, which increases electron-withdrawing effects and thermal stability. This enhances suitability for high-temperature agrochemical formulations .
  • Substituent Influence : The tert-butyl group in significantly raises lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability but reducing aqueous solubility.

Biological Activity

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine is a synthetic compound that has garnered attention in various biological and medicinal chemistry studies due to its unique structural features and potential therapeutic applications. The compound's biological activity primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with an isoxazole ring. These structural elements contribute to its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC₁₁H₉ClF₃N₃O
Melting Point161–163 °C
CAS Number251097-82-2

The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine involves binding to specific targets within cells. The chloro and trifluoromethyl groups enhance the compound's binding affinity, while the isoxazole moiety may participate in hydrogen bonding interactions. This binding can modulate various biological pathways, including those involved in cell signaling, apoptosis, and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated against multiple cancer cell lines, demonstrating an IC50 value in the low micromolar range. In one study, the compound was shown to inhibit the proliferation of human colon adenocarcinoma cells with an IC50 of approximately 92.4 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It shows potential as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial viability. This suggests its utility in developing new antibacterial agents .

Case Studies

  • Study on Cancer Cell Lines : A study assessed the activity of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine against a panel of cancer cell lines, including lung and breast cancer models. The results indicated that the compound significantly reduced cell viability, particularly in lung adenocarcinoma cells, supporting its potential as an anticancer agent .
  • Antimicrobial Activity Assessment : Another study focused on the compound's efficacy against various bacterial strains. It was found to exhibit comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent against resistant bacterial infections .

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